![molecular formula C8H4F3N3O B12926770 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B12926770.png)
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the copper-catalyzed click reaction of azides with alkynes, a widely used method for preparing 1,2,3-triazole derivatives . This reaction is known for its efficiency and high yield under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes controlling the temperature, pressure, and concentration of reactants to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress and inflammation.
Comparison with Similar Compounds
1H-Benzotriazole: A related compound with similar structural features but different functional groups.
2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another triazole derivative with distinct chemical properties.
Uniqueness: 1-(2H-Benzo[d][1,2,3]triazol-2-yl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity . This makes it particularly valuable in applications requiring high-performance materials and specific biological activities.
Properties
Molecular Formula |
C8H4F3N3O |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
1-(benzotriazol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7(15)14-12-5-3-1-2-4-6(5)13-14/h1-4H |
InChI Key |
XZPLGUXHTURPLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


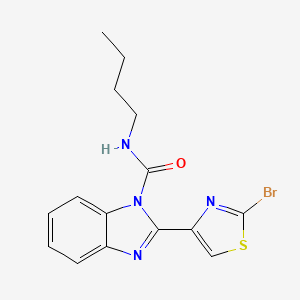

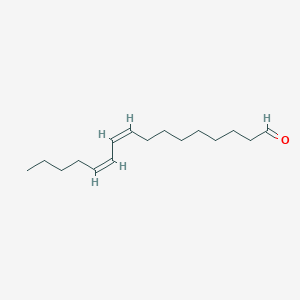
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)

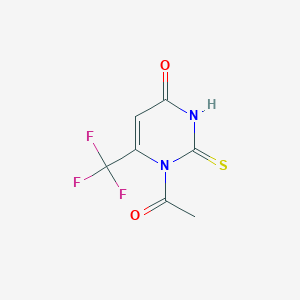
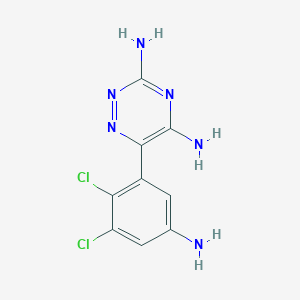
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
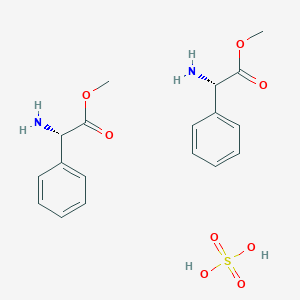
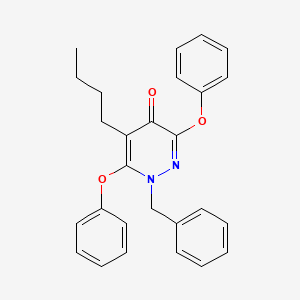
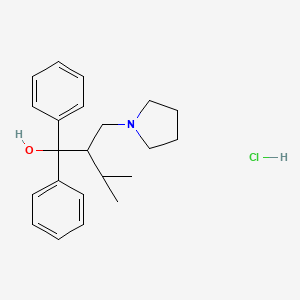


![N-(2-Aminophenyl)-4-{[(1H-indazol-3-yl)amino]methyl}benzamide](/img/structure/B12926759.png)
